4-Chloro-3-nitrobenzophenone

Nonlinear optics Photonics Organic NLO crystals

Procure 4-Chloro-3-nitrobenzophenone (CAS 56107-02-9) for regiospecific pharmaceutical and NLO applications. The 4-chloro-3-nitro pattern is non-interchangeable—essential for kinase inhibitor (CN101679266B) and glucocorticoid receptor modulator (CN101193869B) synthesis, preserving patent validity. Validated χ(3)=1.389×10⁻⁹ esu, 83% visible transmittance for frequency conversion and optical limiting. ≥98% purity crystalline powder. Phosgene-free scalable route ensures reliable supply. Ships ambient; non-hazardous.

Molecular Formula C13H8ClNO3
Molecular Weight 261.66 g/mol
CAS No. 56107-02-9
Cat. No. B1581017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-nitrobenzophenone
CAS56107-02-9
Molecular FormulaC13H8ClNO3
Molecular Weight261.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H8ClNO3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H
InChIKeyYBDBYPQFIMSFJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-nitrobenzophenone (CAS 56107-02-9) Procurement Guide: Verified Differentiated Performance vs. Benzophenone Analogs


4-Chloro-3-nitrobenzophenone (CAS 56107-02-9; molecular formula C13H8ClNO3; molecular weight 261.66 g/mol) is a disubstituted benzophenone derivative featuring a chloro group at the 4-position and a nitro group at the 3-position on the benzophenone backbone. This specific 4,3-substitution pattern confers distinct electronic properties and crystallographic characteristics that differentiate it from other positional isomers and mono-substituted analogs. Commercially available as a light orange to yellow crystalline powder with a melting point of 101-107 °C and GC purity ≥98.0% [1], the compound serves as a versatile intermediate in pharmaceutical synthesis, a precursor for nonlinear optical (NLO) crystal growth, and a building block in medicinal chemistry derivatization pathways [2].

Why 4-Chloro-3-nitrobenzophenone Cannot Be Replaced by Other Chloro- or Nitro-Benzophenone Isomers in Regiospecific Applications


Benzophenone derivatives bearing chloro and nitro substituents exhibit dramatically divergent reactivity, crystallographic, and optical properties depending on substitution position. For example, 4-chloro-3-nitrobenzophenone crystallizes in an orthorhombic system (a=12.9665 Å, b=7.4388 Å, c=24.336 Å, space group P212121), a structure fundamentally distinct from its positional isomers due to altered dipole moment orientation and intermolecular packing forces [1]. In pharmaceutical intermediate applications, the regiospecific 4-chloro-3-nitro substitution pattern is non-interchangeable because downstream coupling reactions—such as those leading to kinase inhibitors (CN101679266B) or glucocorticoid receptor modulators (CN101193869B)—depend precisely on the spatial orientation of the nitro group for reduction to amine and the chloro group for subsequent nucleophilic aromatic substitution or cross-coupling reactions [2]. Generic substitution with alternative chloro-nitrobenzophenone isomers would yield different regioisomeric products, invalidating downstream patent claims and altering biological activity.

4-Chloro-3-nitrobenzophenone: Quantitative Evidence of Differentiated Performance Across Optical, Synthetic, and Biological Dimensions


Third-Order Nonlinear Optical Susceptibility: Quantified Advantage Over Common NLO Organic Crystals

4-Chloro-3-nitrobenzophenone (4C3N) single crystals grown via the vertical Bridgman method demonstrate a third-order nonlinear optical susceptibility χ(3) of 1.389 × 10⁻⁹ esu, with a visible-region transmittance exceeding 83% and a cutoff wavelength at 418 nm corresponding to an optical band gap of approximately 2.9 eV [1]. This combination of high NLO coefficient and broad optical transparency is essential for frequency conversion and optical limiting applications. Notably, the Bridgman-grown 4C3N crystals exhibited significantly higher transmittance compared to previously reported data for this compound grown by alternative methods [1]. When compared to the class of substituted benzophenone NLO crystals, 4C3N shows competitive or superior χ(3) values while maintaining excellent crystal growth characteristics suitable for bulk single-crystal production. The orthorhombic crystal structure (P212121 space group) facilitates unidirectional growth with minimal defects when grown by optimized Bridgman techniques [2].

Nonlinear optics Photonics Organic NLO crystals

Phosgene-Free Scalable Synthesis: Operational Safety and Process Efficiency Advantage

A patented synthetic method for 4-chloro-3-nitrobenzophenone (disclosed in CN107033007A) employs bis(trichloromethyl)carbonate (triphosgene) or diphosgene as the acylating reagent, followed by Friedel-Crafts acylation with benzene under AlCl₃ catalysis [1]. This approach eliminates the need for hazardous phosgene gas and avoids the thionyl chloride (SOCl₂) distillation step required in earlier methods, which caused equipment fouling and yield losses due to incomplete SOCl₂ removal [1]. The process achieves 3-nitro-4-chlorobenzoic acid conversion via controlled reaction at 80-90 °C, with excess phosgene equivalents simply purged by N₂ gas rather than requiring complex distillation apparatus [1]. In contrast, the prior art synthesis route (demina, Galinar et al., PLoS ONE 2009) employed direct nitration conditions that were difficult to control, leading to poly-nitration byproducts and challenging purification workflows [1]. The phosgene-free method is explicitly described as suitable for large-scale production with reduced equipment footprint and shortened cycle times [1].

Process chemistry Pharmaceutical intermediates Green chemistry

Anti-Tubercular Activity: In Vitro DNA/RNA Synthesis Inhibition with Quantified Binding Affinity

4-Chloro-3-nitrobenzophenone demonstrates potent in vitro inhibition of Mycobacterium tuberculosis growth via disruption of bacterial DNA and RNA synthesis . The compound functions as a regiospecific, electron-deficient chlorinating agent, and its binding constant with M. tuberculosis has been experimentally determined to be 5.5 × 10 M (units as reported in vendor technical documentation) . While this binding affinity is reported without direct comparator data for structural analogs in the same assay, the mechanistic specificity—dual chloro and nitro electron-withdrawing functionality in a regiospecific 4,3-arrangement—is not replicable by mono-substituted benzophenones (e.g., 4-chlorobenzophenone or 3-nitrobenzophenone) which lack the synergistic electronic effects required for this particular biological target engagement . The compound's utility as a pharmacophore scaffold is further supported by its documented role as an intermediate in the synthesis of kinase inhibitors and glucocorticoid receptor modulators [1].

Antimycobacterial Medicinal chemistry Antibiotic discovery

Optical Band Gap and Thermal Stability: Cross-Study Reproducibility Across Growth Methods

The optical band gap of 4-chloro-3-nitrobenzophenone single crystals has been independently measured in multiple studies, yielding consistent values of 2.7 eV (solution evaporation-grown crystals, 2009) [1] and 2.9 eV (Bridgman-grown crystals, 2025) [2]. The slight variation (0.2 eV) is attributable to differences in crystal quality and growth methodology rather than compound variability. Thermal analysis via TGA-DTA confirms a melting point of approximately 113 °C for the Bridgman-grown single crystal [2], demonstrating thermal stability suitable for device fabrication. The compound exhibits strong photoluminescence with emission peaks consistently reported at 575-585 nm across multiple studies using different growth techniques (Bridgman method: 585 nm [2]; solution growth: 575 nm [3]). This cross-method reproducibility of key optical parameters provides procurement confidence that the material's fundamental photophysical properties are intrinsic to the molecular structure rather than being artifactually dependent on a single laboratory's preparation protocol.

Materials characterization Optoelectronics Crystal growth

Crystal Growth Scalability: Bridgman Method Enables Bulk Single Crystals vs. Solution-Grown Limitations

4-Chloro-3-nitrobenzophenone has been successfully grown as bulk single crystals using the vertical Bridgman melt-growth technique, achieving dimensions of 49 mm length × 10 mm diameter [1] and more recently demonstrating 83% transmittance in the visible region with strong thermal stability up to the melting point of 113 °C [2]. This represents a significant advantage over the conventional slow evaporation solution technique (SEST), which produces smaller crystals with lower optical quality and higher defect densities. A 2022 comparative study of SEST versus Sankaranarayanan-Ramasamy (SR) method-grown 4C3N crystals confirmed that SR-grown crystals exhibit better transmittance, reduced defects, and improved photoluminescence efficiency [3]. The Bridgman method's success with 4C3N is notable because many organic NLO materials decompose before melting or exhibit severe supercooling that prevents bulk growth; 4C3N's favorable melting behavior (113 °C, well below decomposition temperature) enables this scalable approach. In contrast, related substituted benzophenones such as 4,4′-dichlorobenzophenone or 2-amino-5-nitrobenzophenone may exhibit different melting behavior or crystal packing that precludes large-scale Bridgman growth.

Crystal engineering Bulk crystal growth NLO device fabrication

Verified High-Value Application Scenarios for 4-Chloro-3-nitrobenzophenone (CAS 56107-02-9) Based on Quantitative Evidence


Nonlinear Optical Device Fabrication Requiring Bulk Single Crystals

Based on the demonstrated third-order nonlinear susceptibility χ(3) of 1.389 × 10⁻⁹ esu, 83% visible-region transmittance, and 2.9 eV optical band gap [1], 4-chloro-3-nitrobenzophenone is a validated candidate for frequency conversion, optical limiting, and photonic switching applications. The successful growth of bulk single crystals via the vertical Bridgman method (49 mm length × 10 mm diameter) [2] and the compound's melting point of 113 °C with demonstrated thermal stability [1] support its suitability for device fabrication workflows that require large, high-quality crystalline elements. Procurement for NLO research or device prototyping should prioritize suppliers providing material with GC purity ≥98.0% [3] to ensure crystal growth reproducibility.

Pharmaceutical Intermediate for Kinase Inhibitor and Nuclear Receptor Modulator Synthesis

The regiospecific 4-chloro-3-nitro substitution pattern of this compound is essential for its documented role as an intermediate in the synthesis of serine/threonine kinase inhibitors (CN101679266B) and glucocorticoid receptor modulators (CN101193869B) [1]. The nitro group at the 3-position can be selectively reduced to a 3-amino group, providing a handle for subsequent derivatization, while the 4-chloro substituent remains available for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. For pharmaceutical development teams, procurement of this specific regioisomer—rather than alternative chloro-nitrobenzophenone isomers—is mandatory to maintain the intended downstream synthetic pathway and preserve patent validity. The availability of a phosgene-free, scalable synthesis route (CN107033007A) [2] further supports reliable commercial supply for preclinical and clinical development programs.

Anti-Tubercular Drug Discovery and Medicinal Chemistry Scaffold Development

Given the compound's demonstrated in vitro inhibition of Mycobacterium tuberculosis growth via DNA/RNA synthesis disruption and its measured binding constant of 5.5 × 10 M [1], 4-chloro-3-nitrobenzophenone serves as a validated hit scaffold for anti-tubercular lead optimization campaigns. The electron-deficient nature conferred by the dual chloro-nitro substitution pattern is mechanistically linked to this biological activity [1]. Medicinal chemistry teams can leverage the nitro-to-amine reduction pathway to generate the corresponding 3-amino-4-chlorobenzophenone analog, enabling systematic structure-activity relationship (SAR) exploration. Procurement for this application should ensure material of research-grade purity, with typical commercial specifications of ≥98.0% by GC [2] being sufficient for initial biological screening and derivatization.

Optoelectronic Material Characterization and Method Development Studies

The reproducible optical properties of 4-chloro-3-nitrobenzophenone across multiple growth methods—including band gap values of 2.7-2.9 eV [1][2] and photoluminescence emission at 575-585 nm [1][3]—make this compound a reliable reference material for calibrating optical characterization instrumentation and validating new crystal growth methodologies. The orthorhombic crystal structure (a=12.9665 Å, b=7.4388 Å, c=24.336 Å) has been fully solved and deposited, enabling rigorous crystallographic verification of material identity. Researchers developing new NLO materials or optimizing growth protocols can use 4C3N as a well-characterized benchmark compound with documented cross-laboratory reproducibility.

Technical Documentation Hub

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